SW2_110A is a selective inhibitor of the chromobox homolog protein CBX8, characterized by its ability to penetrate cell membranes. It binds specifically to the N-terminal chromodomain of CBX8 with a dissociation constant (Kd) of 800 nM, demonstrating a fivefold higher selectivity for CBX8 compared to other chromobox proteins. This compound has garnered attention in research for its potential applications in cancer therapy, particularly concerning leukemia cells driven by the MLL-AF9 translocation.
SW2_110A was developed through advanced synthetic methodologies that leverage organic chemistry techniques, including amide bond formation and functional group manipulation. Its synthesis is not extensively documented in literature but is noted for its complexity and specificity.
SW2_110A falls under the category of epigenetic inhibitors, specifically targeting chromodomain-containing proteins involved in chromatin remodeling and gene expression regulation. Its classification as a selective inhibitor highlights its potential utility in therapeutic contexts where modulation of gene expression is critical .
The synthesis of SW2_110A involves multiple organic reactions, primarily focusing on the formation of amide bonds. While specific synthetic routes are not publicly detailed, it is known that the compound's development utilizes high-throughput screening methods, including DNA-encoded library technology, which allows for rapid optimization and identification of effective ligands .
The molecular structure of SW2_110A can be represented by its InChI key (HEDLPSLAOJYDMT-FETRQNOVSA-N) and SMILES notation, indicating a complex arrangement of carbon, nitrogen, oxygen, and hydrogen atoms that contribute to its biological activity.
The structural complexity reflects its targeted action on the chromodomain of CBX8, facilitating specific interactions necessary for its inhibitory function.
SW2_110A participates in several chemical reactions that are critical to its synthesis and functionality:
These reactions are essential for generating intermediates that lead to the final product, ultimately influencing its effectiveness as an inhibitor.
SW2_110A functions by selectively inhibiting the chromodomain of CBX8, which disrupts its association with chromatin. This inhibition leads to altered gene expression profiles, particularly affecting genes such as HOXA9 that are implicated in leukemogenesis. The compound's mechanism involves blocking the interaction between CBX8 and chromatin remodeling complexes, thereby modulating transcriptional activity associated with cancer cell proliferation .
These properties make SW2_110A suitable for laboratory use in various biological assays and experiments related to gene regulation.
SW2_110A has significant potential across various scientific domains:
DNA-encoded library technology enables the synthesis and screening of ultra-large chemical collections (10⁵–10¹² compounds) by covalently linking each molecule to a unique DNA barcode. This approach allows pooled library screening against immobilized protein targets in a single tube, requiring only micrograms of protein and picomole quantities of library material. Affinity-selected binders are identified via polymerase chain reaction amplification and next-generation sequencing of their DNA barcodes [1] [2]. Compared to high-throughput screening, DNA-encoded library technology reduces resource consumption, enables multiplexed target screening, and eliminates the need for functional assay development [1].
Focused DNA-encoded libraries targeting chromobox homolog proteins were designed around a peptidic scaffold inspired by the histone H3K27me3 peptide. Library synthesis employed split-and-pool combinatorial chemistry with double-stranded DNA encoding. Each building block addition cycle involved:
The second-generation positional scanning library (PSL2) featured 192 compounds designed to optimize interactions within the chromobox homolog chromodomain binding pockets. Modifications targeted four positions flanking the central trimethyllysine residue:
Table 1: Key Building Block Categories in PSL2 Library Design
Position | Building Block Types | Chemical Diversity Goals |
---|---|---|
P(-1) | 32 lipophilic amino acids | Optimize hydrophobic contacts |
P(-2) | 32 size-varied side chains | Fill selectivity pocket |
P(-3)/P(-4) | 16 dipeptide mimetics, 16 heterocyclic caps | Reduce molecular weight, improve permeability |
Combined positions | 16 synthons per [–1+–2], [–2+–3], [–3+–4] | Explore spatial flexibility |
Affinity selections against all five polycomb chromobox homolog chromodomains (chromobox homolog 2, chromobox homolog 4, chromobox homolog 6, chromobox homolog 7, chromobox homolog 8) and heterochromatin protein 1 homolog chromobox homolog 5 were performed using immobilized proteins. Competitive selection strategies included:
Quantitative metrics included Z-score analysis of sequencing counts and enrichment ratios relative to negative control proteins. Position –2 building blocks demonstrated the greatest influence on chromobox homolog paralog selectivity due to variability in hydrophobic pocket dimensions:
Table 2: Building Block Enrichment Profiles Against Chromobox Homolog Paralogs
Building Block Type | Chromobox Homolog 8 Enrichment | Chromobox Homolog 7 Enrichment | Selectivity Ratio |
---|---|---|---|
Cyclopentylmethyl | 18.7× | 1.2× | 15.6 |
Cyclobutylmethyl | 9.3× | 1.8× | 5.2 |
Cyclopropylmethyl | 4.1× | 3.2× | 1.3 |
Neopentyl | 6.9× | 5.1× | 1.4 |
On-DNA medicinal chemistry optimization of initial hit KED98 focused on improving chromobox homolog 8 chromodomain affinity, paralog selectivity, and cell permeability through strategic modifications:
This iterative optimization yielded SW2_110A, which exhibited:
Table 3: Binding Affinities of SW2_110A Against Chromobox Homolog Chromodomains
Chromodomain | Kd (μM) | Selectivity vs. Chromobox Homolog 8 |
---|---|---|
Chromobox homolog 8 | 0.80 ± 0.05 | 1.0× (reference) |
Chromobox homolog 7 | 4.10 ± 0.30 | 5.1× less potent |
Chromobox homolog 4 | 6.70 ± 0.50 | 8.4× less potent |
Chromobox homolog 6 | >10.0 | >12.5× less potent |
Chromobox homolog 2 | >10.0 | >12.5× less potent |
Chromobox homolog 5 | >10.0 | >12.5× less potent |
Biological validation confirmed that SW2_110A disrupts chromatin association of chromobox homolog 8 in cellular models and inhibits proliferation of mixed-lineage leukemia translocated acute myeloid leukemia THP1 cells (IC₅₀ = 26 μM). Treatment significantly downregulated mixed-lineage leukemia translocated oncogenic targets including homeobox A9, establishing the chromobox homolog 8 chromodomain as essential for mixed-lineage leukemia translocated transcriptional activation [6] [9].
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